1-[4-(Cyclopentylamino)piperidino]-1-ethanone
Description
Properties
IUPAC Name |
1-[4-(cyclopentylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14-8-6-12(7-9-14)13-11-4-2-3-5-11/h11-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYDOPDMTQGBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246335 | |
| Record name | 1-[4-(Cyclopentylamino)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859523-84-5 | |
| Record name | 1-[4-(Cyclopentylamino)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859523-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Cyclopentylamino)-1-piperidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[4-(Cyclopentylamino)piperidino]-1-ethanone generally involves the following key steps:
- Formation of the piperidine ring or use of a preformed piperidine derivative
- Introduction of the cyclopentylamino substituent at the 4-position of the piperidine ring
- Acetylation (ethanone group formation) at the nitrogen or carbon adjacent to the piperidine ring
This strategy can be achieved via nucleophilic substitution, reductive amination, or catalytic hydrogenation methods depending on the starting materials and desired purity.
Detailed Preparation Methods
Reductive Amination Approach
One common approach involves reductive amination between cyclopentanone and a 4-aminopiperidine derivative, followed by acetylation:
- Step 1: React 4-aminopiperidine with cyclopentanone under hydrogenation conditions using a palladium catalyst (e.g., 10% Pd/C) in an ethanol solvent system. This forms the cyclopentylamino substituent via reductive amination.
- Step 2: Acetylate the secondary amine with acetyl chloride or acetic anhydride to introduce the ethanone moiety.
This method benefits from mild reaction conditions (room temperature to 50°C), and the use of hydrogen pressure (30–50 psi) to drive the reductive amination to completion. Purification is typically done by filtration through celite and recrystallization from ethanol/acetonitrile mixtures to afford high-purity products with good yields.
Direct Amination of Piperidone Derivatives
Alternatively, starting from 4-piperidone derivatives, nucleophilic substitution with cyclopentylamine can be performed:
- Step 1: 4-Piperidone is reacted with cyclopentylamine in a suitable solvent such as ethanol or methanol under reflux conditions for several hours.
- Step 2: The resulting 4-(cyclopentylamino)piperidone intermediate is then subjected to acetylation to introduce the ethanone group at the nitrogen.
This method requires careful control of reaction time and temperature to avoid side reactions and maximize conversion.
Multi-step Synthesis via Thienopyrimidinone Intermediates (Related Analogues)
Research on structurally related compounds such as 2-(cyclopentylamino)-thieno[3,2-d]pyrimidin-4(3H)-one derivatives has demonstrated multi-step syntheses involving:
- Alkylation and sulfonylation steps
- Palladium-catalyzed hydrogenation and reductive amination
- Use of protecting groups and chromatographic purification
Although this route is more complex, it provides insights into functional group tolerance and optimization of reaction conditions for cyclopentylamino substitution on heterocyclic systems.
Reaction Conditions and Parameters
Purification and Characterization
- Purification: Typically involves filtration through celite to remove catalyst residues, followed by recrystallization from ethanol/water or acetonitrile mixtures.
- Characterization: Confirmed by $$^{1}H$$ NMR, HRMS, and HPLC purity analysis. Yields and purity may vary depending on reaction scale and conditions.
Research Findings and Optimization Insights
- Use of palladium catalysts and controlled hydrogen pressure significantly improves reductive amination efficiency.
- Acetylation under mild conditions prevents degradation of the cyclopentylamino substituent.
- Continuous flow reactors and automated systems have been reported to enhance scalability and reproducibility in industrial settings.
- Multi-step syntheses involving heterocyclic intermediates provide routes for analog development but are less direct for this specific compound.
Chemical Reactions Analysis
1-[4-(Cyclopentylamino)piperidino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[4-(Cyclopentylamino)piperidino]-1-ethanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopentylamino)piperidino]-1-ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[4-(cyclopentylamino)piperidino]-1-ethanone and related compounds:
Structural and Functional Insights
- Cyclopentylamino vs. Aromatic Substituents: The cyclopentylamino group in the target compound introduces steric hindrance and moderate lipophilicity compared to aromatic substituents (e.g., fluorophenyl in , chlorophenyl in ). This may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
- Pyrimidine vs. Piperidine Cores : Pyrimidine-based analogs () exhibit higher planarity, favoring π-π stacking in enzyme active sites, whereas piperidine derivatives offer conformational flexibility for receptor engagement .
Biological Activity
1-[4-(Cyclopentylamino)piperidino]-1-ethanone, also known as a cyclopentyl-substituted piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and data tables that summarize its effects.
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- CAS Number : 859523-84-5
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The synthetic route often employs cyclization and acylation techniques to introduce the cyclopentyl and ethanone functionalities.
Synthetic Route Overview
- Starting Materials : Piperidine, cyclopentylamine, and acetyl chloride.
- Reagents : Base (e.g., triethylamine), solvents (e.g., dichloromethane).
- Conditions : Reflux conditions may be utilized to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has shown potential as a modulator of the central nervous system (CNS) due to its structural similarity to known psychoactive compounds.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant Activity : Studies suggest that it may influence serotonin and norepinephrine levels, contributing to mood regulation.
- Antinociceptive Effects : It has been evaluated for pain relief properties in animal models.
- Neuroprotective Properties : Preliminary studies indicate potential protective effects against neurodegeneration.
Case Studies
- Antidepressant Activity :
-
Antinociceptive Effects :
- In a pain model study, the compound demonstrated a dose-dependent reduction in pain response, indicating efficacy comparable to standard analgesics .
- Neuroprotective Studies :
Data Summary Table
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolve crystal lattice parameters (e.g., bond angles, torsion) for the piperidine-cyclopentylamine junction .
- NMR spectroscopy : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and piperidine N–H (δ 3.2–3.5 ppm) using 2D COSY and HSQC .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion at m/z 279.2) .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?
Q. Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopentyl vs. isopropyl groups) on target affinity using radioligand assays .
- Selectivity profiling : Test against panels of related receptors/enzymes (e.g., GPCRs vs. kinases) to identify off-target interactions .
- Computational docking : Model interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) using Schrödinger Suite or AutoDock .
Advanced Question: What methodologies are used to assess metabolic stability and degradation pathways?
Q. Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over time .
- Degradant identification : Use high-resolution MS/MS to fragment metabolites (e.g., hydroxylation at cyclopentyl or piperidine positions) .
- Forced degradation studies : Expose to heat, light, or acidic/basic conditions to simulate stability under storage .
Advanced Question: How can computational modeling guide the optimization of pharmacokinetic properties?
Q. Methodological Answer :
- QSAR modeling : Correlate logP, polar surface area, and hydrogen-bond donors with bioavailability using tools like MOE .
- MD simulations : Predict blood-brain barrier penetration via free-energy calculations (e.g., PMF profiles) .
- CYP450 inhibition prediction : Use DeepCypher or ADMET Predictor to flag potential drug-drug interactions .
Basic Question: What analytical techniques are critical for ensuring batch-to-batch reproducibility in synthesis?
Q. Methodological Answer :
- In-process monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and FTIR for carbonyl (C=O) at ~1700 cm⁻¹ .
- Chiral HPLC : Verify enantiomeric excess (>99%) if asymmetric centers are present .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced Question: What strategies address low solubility in aqueous buffers during in vitro assays?
Q. Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug design : Introduce phosphate esters or PEGylated derivatives to improve hydrophilicity .
- Dynamic light scattering (DLS) : Monitor aggregation states at varying pH (6.5–7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
